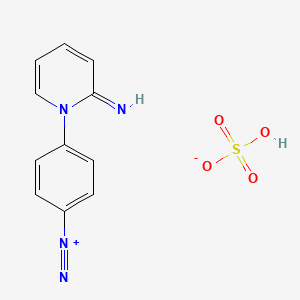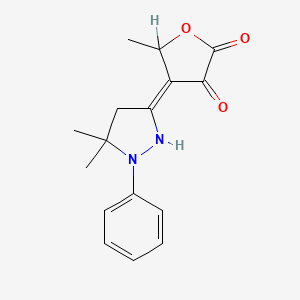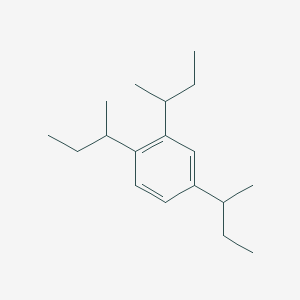![molecular formula C13H9NO3S B14590405 Benzonitrile, 2-[(phenylsulfonyl)oxy]- CAS No. 61622-16-0](/img/structure/B14590405.png)
Benzonitrile, 2-[(phenylsulfonyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-[(phenylsulfonyl)oxy]- is an aromatic organic compound characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a phenylsulfonyl group (–SO2Ph) linked via an oxygen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(phenylsulfonyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of benzonitrile, 2-[(phenylsulfonyl)oxy]- often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: Primary amines derived from the nitrile group.
Oxidation: Sulfonic acids or sulfonates from the oxidation of the phenylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzonitrile, 2-[(phenylsulfonyl)oxy]- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The phenylsulfonyl group acts as a leaving group, facilitating the substitution reaction with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 2-[(phenylsulfonyl)oxy]- can be compared with other similar compounds, such as:
Benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Phenylsulfonyl Chloride: Contains a sulfonyl chloride group instead of a nitrile group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of benzonitrile, 2-[(phenylsulfonyl)oxy]- in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61622-16-0 |
|---|---|
Molekularformel |
C13H9NO3S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
(2-cyanophenyl) benzenesulfonate |
InChI |
InChI=1S/C13H9NO3S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9H |
InChI-Schlüssel |
CJECNTWIOBRWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)


methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
